N-cycloheptyl-2-phenoxypropanamide
Description
N-Cycloheptyl-2-phenoxypropanamide (CAS No. 349423-88-7) is a propanamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and a phenoxy moiety at the second carbon of the propanamide backbone . The compound’s synthesis likely follows standard coupling reactions involving carboxylic acids and amines, as seen in structurally related analogs .
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36g/mol |
IUPAC Name |
N-cycloheptyl-2-phenoxypropanamide |
InChI |
InChI=1S/C16H23NO2/c1-13(19-15-11-7-4-8-12-15)16(18)17-14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3,(H,17,18) |
InChI Key |
RCKJBDFHFCHMEO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCCC1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkyl/Substituted Alkyl Groups
Several propanamide derivatives share the 2-phenoxypropanamide core but differ in the substituents on the amide nitrogen (Table 1). For example:
- N-(2-Methylpropyl)-2-phenoxypropanamide (CAS 37499-45-9) features a branched alkyl chain, which may influence steric interactions in binding assays .
- N-(3-Isopropoxy-propyl)-2-phenoxypropanamide (CAS 831179-32-9) introduces an isopropoxy-propyl chain, combining ether and alkyl functionalities for intermediate polarity .
Table 1: Structural Comparison of 2-Phenoxypropanamide Derivatives
| Compound Name | CAS No. | Nitrogen Substituent | Key Structural Feature |
|---|---|---|---|
| N-Cycloheptyl-2-phenoxypropanamide | 349423-88-7 | Cycloheptyl | Bulky aliphatic ring |
| N-(2-Methoxyethyl)-2-phenoxypropanamide | 349421-02-9 | 2-Methoxyethyl | Ether-linked alkyl chain |
| N-(2-Methylpropyl)-2-phenoxypropanamide | 37499-45-9 | 2-Methylpropyl | Branched alkyl group |
These variations highlight how substituent choice modulates lipophilicity, steric bulk, and hydrogen-bonding capacity—critical factors in pharmacokinetics and target engagement.
Compounds with Aromatic or Heterocyclic Substituents
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): This analog replaces the phenoxy group with a methoxynaphthalenyl moiety and uses a diphenylethyl amide substituent. The extended aromatic system may enhance π-π stacking interactions, while the diphenylethyl group increases hydrophobicity .
- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (): Incorporates a chlorophenyl group and a hydroxamic acid functionality, which could confer metal-chelating properties and antioxidant activity, as seen in similar hydroxamic acid derivatives tested in DPPH and β-carotene assays .
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